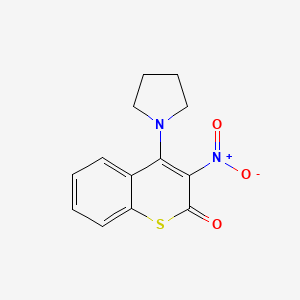

1-Thiocoumarin, 3-nitro-4-pyrrolidino-

Description

Significance of Thiocoumarin Frameworks as Privileged Heterocycles

Thiocoumarins, analogs of coumarins where a sulfur atom replaces one of the oxygen atoms, represent a privileged scaffold in the fields of medicinal chemistry and materials science. The substitution of oxygen with a sulfur atom, a common strategy in drug discovery, modulates the molecule's chemical properties by altering its electronic distribution, size, and lipophilicity. nih.gov The bivalent sulfur atom can engage in unique interactions with biological targets, which has led to the discovery of a wide array of biological activities. nih.gov These activities include anticoagulant, antimicrobial, anticancer, and anti-inflammatory properties. nih.govchemmethod.com Beyond pharmacology, the unique photophysical properties of certain thiocoumarin derivatives have established their role as functional materials, such as caged compounds and fluorescent dyes. nih.gov

Historical Context of Thiocoumarin Research

The exploration of thiocoumarins has been a steady, albeit less highlighted, parallel to the extensive research on their oxygen-containing coumarin (B35378) cousins. As early as the 1980s, thiocoumarins found clinical applications as antiallergic and haemorrhagic agents and were notably used as anticoagulant rodenticides. nih.gov Early synthetic methods often involved the reaction of thiophenols with propiolic or acrylic acid esters. nih.gov A significant portion of synthetic research has historically centered on using 4-hydroxythiocoumarin as a versatile starting material to generate a multitude of derivatives, underscoring its importance as a key intermediate in the exploration of this compound class. nih.gov

Structural Diversity within the Thiocoumarin Class

The thiocoumarin family is chemically categorized into three primary groups based on the location and number of sulfur atoms: 1-thiocoumarins (a sulfur atom replacing the oxygen in the pyrone ring), 2-thioxocoumarins (a thione group at the C-2 position), and dithiocoumarins (sulfur in the ring and at the C-2 position). nih.gov This foundational diversity is immensely expanded by the potential for substitution at various positions on the benzothiopyran-2-one core. Functional groups can be introduced at positions 3, 4, 5, 6, 7, or 8, leading to a vast library of compounds with distinct physicochemical and biological profiles. For instance, the introduction of amino, nitro, or aryl groups can significantly influence the molecule's electronic properties and biological activity. nih.govresearchgate.net

Overview of Research Trajectories for Substituted Thiocoumarins

Modern research into substituted thiocoumarins follows several key trajectories. A major focus remains in medicinal chemistry, with ongoing efforts to synthesize and evaluate new derivatives for enhanced biological efficacy. Studies have explored 4-aminothiocoumarins for their anticonvulsant activity and various nitro-substituted coumarins and thiocoumarins as antimicrobial agents. nih.govnih.gov Another prominent research avenue is in materials science, particularly in the development of "push-pull" systems. researchgate.netresearchgate.net In these systems, an electron-donating group and an electron-withdrawing group are placed at opposite ends of the conjugated thiocoumarin core, creating molecules with significant intramolecular charge transfer (ICT) characteristics. researchgate.netresearchgate.net This makes them highly valuable as fluorescent probes, sensors, and components for nonlinear optical (NLO) materials and 3D printing applications. nih.govrsc.org

Rationale for Focused Investigation on 1-Thiocoumarin, 3-nitro-4-pyrrolidino-

The specific structure of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- presents a compelling case for dedicated scientific inquiry, primarily for two reasons: its potential as a potent "push-pull" chromophore and its likely biological activity.

The molecule features a strong electron-withdrawing nitro group (-NO₂) at the 3-position, directly conjugated with a strong electron-donating pyrrolidino group at the 4-position. The pyrrolidino moiety, an N-cyclic amine, is an effective electron donor, while the nitro group is a powerful electron acceptor. mdpi.com This D-π-A (Donor-π-Acceptor) arrangement across the thiocoumarin's π-conjugated system is the archetypal structure for a push-pull dye. researchgate.netresearchgate.net Such systems are known to exhibit significant solvatochromism and are excellent candidates for fluorescent probes and NLO materials. researchgate.netnih.gov

Furthermore, the synthesis of this target molecule is highly feasible. The common precursor, 4-chloro-3-nitrocoumarin, is known to react with various primary and secondary amines, including pyrrolidine (B122466), to yield the corresponding 4-amino-3-nitrocoumarin derivatives. rsc.orgresearchgate.net This established synthetic route provides a direct and efficient pathway to access 1-Thiocoumarin, 3-nitro-4-pyrrolidino- and its analogues.

From a medicinal chemistry perspective, the presence of both amino and nitro functionalities on the coumarin scaffold has been linked to significant antibacterial activity. nih.govresearchgate.netnih.gov The nitro group itself is a well-known pharmacophore in various antimicrobial agents, and its combination with an amino substituent on the thiocoumarin core suggests a high potential for novel antimicrobial properties. mdpi.comresearchgate.net Therefore, a focused investigation is warranted to synthesize this compound, characterize its photophysical properties as a push-pull system, and evaluate its potential as a bioactive agent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-pyrrolidin-1-ylthiochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-13-12(15(17)18)11(14-7-3-4-8-14)9-5-1-2-6-10(9)19-13/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWJRSGPNCEBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219543 | |

| Record name | 1-Thiocoumarin, 3-nitro-4-pyrrolidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792254 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

69405-50-1 | |

| Record name | 1-Thiocoumarin, 3-nitro-4-pyrrolidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069405501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Thiocoumarin, 3-nitro-4-pyrrolidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 1 Thiocoumarin, 3 Nitro 4 Pyrrolidino

Reactivity at the Nitro Moiety

The nitro group at the 3-position of the thiocoumarin ring is a key site for chemical transformations, primarily through reduction to an amino group. This conversion significantly alters the electronic properties of the molecule and provides a handle for further derivatization.

The reduction of an aromatic nitro group to an amino functionality is a well-established and versatile transformation in organic synthesis. nih.govcommonorganicchemistry.comunimi.it This reaction can be achieved through various methods, including catalytic hydrogenation and chemical reduction using metal reagents. wikipedia.org

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. Reagents such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are effective for this transformation. commonorganicchemistry.com For instance, the reduction of 3-(3′-nitrophenyl)-6-nitrocoumarin to 3-(3′-aminophenyl)-6-aminocoumarin has been successfully achieved using a catalytic amount of Pd/C under a hydrogen atmosphere at room temperature. nih.gov This suggests that similar conditions could be applied to the reduction of the 3-nitro group in 1-Thiocoumarin, 3-nitro-4-pyrrolidino- to yield the corresponding 3-amino derivative.

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. Common reducing agents for this purpose include metals such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in an acidic medium like acetic acid or hydrochloric acid. commonorganicchemistry.comresearchgate.net The use of iron in acidic media is a classic and mild method for the reduction of nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, zinc dust in the presence of an acid provides another effective means to achieve this conversion. commonorganicchemistry.com

The general scheme for the reduction of the 3-nitro group to a 3-amino group on the thiocoumarin scaffold is presented below:

General Reaction Scheme for Nitro Group Reduction

Interactive Data Table: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

| H₂/Pd-C | Room temperature, H₂ atmosphere | Highly efficient, but may also reduce other functional groups. |

| H₂/Raney Ni | Room temperature, H₂ atmosphere | An alternative to Pd/C, particularly if dehalogenation is a concern. commonorganicchemistry.com |

| Fe/CH₃COOH | Refluxing acetic acid | Mild conditions, tolerant of many other functional groups. wikipedia.org |

| Zn/CH₃COOH | Acidic conditions | A mild method for converting nitro groups to amines. commonorganicchemistry.com |

| SnCl₂ | Acidic conditions | Another mild option for this transformation. |

The introduction of the 3-nitro group is a crucial step in the synthesis of the parent compound and its derivatives. This is typically achieved through the nitration of a 4-hydroxy-1-thiocoumarin precursor. The nitration of coumarin (B35378) and its derivatives is a common electrophilic aromatic substitution reaction. chemmethod.com

The synthesis of 4-hydroxy-3-nitro-1-thiocoumarin has been reported by treating a suspension of 4-hydroxy-1-thiocoumarin in glacial acetic acid with a mixture of concentrated nitric acid and sulfuric acid at room temperature. researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C3 position of the 4-hydroxy-1-thiocoumarin. quora.comquora.com

The general mechanism for the nitration of 4-hydroxy-1-thiocoumarin is as follows:

General Reaction Scheme for Nitration of 4-Hydroxy-1-thiocoumarin

The resulting 4-hydroxy-3-nitro-1-thiocoumarin can then be converted to a 4-chloro-3-nitro-1-thiocoumarin, which serves as a key intermediate for the introduction of the pyrrolidino group via nucleophilic aromatic substitution. mdpi.comrsc.org

Interactive Data Table: Nitration Conditions for Coumarin Derivatives

| Substrate | Nitrating Agent | Conditions | Product(s) | Reference |

| 4-hydroxy-1-thiocoumarin | HNO₃/H₂SO₄ in glacial HOAc | Room temperature, 3 hours | 4-hydroxy-3-nitro-1-thiocoumarin | researchgate.net |

| 7-hydroxy-4-methyl coumarin | conc. HNO₃/H₂SO₄ | Below 1°C, then room temp. for 1 hour | 7-hydroxy-4-methyl-8-nitro coumarin and 7-hydroxy-4-methyl-6-nitro coumarin | scispace.comresearchgate.net |

Reactivity of the Pyrrolidino Substituent

The pyrrolidine (B122466) ring, being a saturated N-heterocycle, offers several avenues for modification and derivatization. nih.gov These reactions can be broadly categorized into reactions involving the nitrogen atom and reactions on the carbon framework of the ring.

The nitrogen atom of the pyrrolidine ring is a secondary amine and thus exhibits nucleophilic and basic properties. nih.govwikipedia.org This allows for a variety of functionalization reactions, including N-acylation, N-alkylation, and N-arylation.

N-acylation can be readily achieved by treating the pyrrolidino-substituted thiocoumarin with acylating agents such as acid chlorides or anhydrides in the presence of a base. organic-chemistry.orgresearchgate.net This reaction would introduce an acyl group onto the nitrogen atom of the pyrrolidine ring, potentially modulating the biological activity of the parent compound.

Electrophilic substitution on the pyrrolidine ring itself is generally not feasible due to the saturated nature of the ring. However, functionalization of the carbon atoms can be achieved through other means, often involving the initial generation of a reactive intermediate.

Interactive Data Table: Potential Derivatizations of the Pyrrolidine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acyl chloride/anhydride, base | N-Acyl-pyrrolidino-thiocoumarin |

| Oxidation | Oxidizing agent (e.g., Ag(I) or B(C₆F₅)₃) | Pyrrolo-thiocoumarin |

Electrophilic and Nucleophilic Reactions on the Thiocoumarin Scaffold

The thiocoumarin scaffold, with its conjugated system, is susceptible to both electrophilic and nucleophilic attack. The presence of the electron-withdrawing nitro group at the 3-position and the electron-donating pyrrolidino group at the 4-position significantly influences the reactivity of the α,β-unsaturated system within the pyran-2-thione ring.

The C2-C3 double bond in the 3-nitro-1-thiocoumarin system is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group and the thiocarbonyl group. This makes the C2 position a prime site for Michael addition reactions. nih.gov In a Michael addition, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl or related system (the Michael acceptor). nih.gov

In the case of 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, the C2-C3 double bond acts as a Michael acceptor. frontiersin.orgresearchgate.netnih.gov A wide range of nucleophiles, including carbanions, amines, and thiols, can potentially add to the C2 position. The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

An example of a Michael addition on a related system is the reaction of 4-hydroxycoumarins with nitroolefins. nih.gov While the specific reactivity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- as a Michael acceptor has not been extensively reported, the electronic properties of the molecule strongly suggest that it would readily undergo such reactions.

General Reaction Scheme for Michael Addition to the Thiocoumarin Scaffold

Interactive Data Table: Michael Donors and Acceptors in Related Systems

| Michael Acceptor | Michael Donor | Conditions | Product Type | Reference |

| 3-Acylthiocoumarin derivatives | γ-Butyrolactam | Base-catalyzed | Rauhut–Currier-type adducts | nih.gov |

| Nitroolefins | 4-Hydroxycoumarins | Organocatalyst | Conjugate addition products | nih.gov |

| α,β-Unsaturated ketones | 4-Hydroxycoumarin (B602359) | Chiral primary amine thiourea | Michael adducts | nih.gov |

Cycloaddition Reactions, including [3+2] Cycloadditions

The polarized alkene moiety within the 3-nitro-4-pyrrolidino-1-thiocoumarin framework is an excellent candidate for cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, a three-atom dipole reacts with the two-atom π-system of the thiocoumarin to form a five-membered ring. wikipedia.org The electron-rich nature of the enamine-like double bond makes it a suitable dipolarophile for reactions with electron-deficient 1,3-dipoles. wikipedia.org

One of the primary examples of this reactivity is the nitrone-olefin [3+2] cycloaddition. wikipedia.orgorganicreactions.org Nitrones, acting as 1,3-dipoles, can react with the C3=C4 double bond of the thiocoumarin derivative to yield isoxazolidine-fused thiocoumarins. The regioselectivity of this concerted, pericyclic process is governed by frontier molecular orbital (FMO) interactions. wikipedia.org Given the electron-rich character of the dipolarophile in this specific thiocoumarin, the reaction is expected to be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the thiocoumarin and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. wikipedia.org This typically leads to the formation of 5-substituted isoxazolidine products.

Another relevant transformation is the thio[3+2] cyclization, which has been reported for related dithiocoumarin systems. An analogous reaction starting from 4-hydroxydithiocoumarins and trans-β-nitrostyrenes proceeds via a base-catalyzed mechanism to form tricyclic molecules containing a new five-membered ring. nih.gov This method allows for the regioselective formation of new C-C and C-S bonds under mild conditions. nih.gov While the substrate is different, the principle of using the thiocoumarin scaffold to build fused five-membered rings is well-established.

Table 1: Representative [3+2] Cycloaddition Reactions on Coumarin Scaffolds

| 1,3-Dipole | Dipolarophile | Resulting Fused Ring | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Nitrone | Alkene/Alkyne | Isoxazolidine/Isoxazoline | Thermal | wikipedia.org |

| Azomethine Ylide | 3-Substituted Coumarin | Benzopyran[3,4-c]pyrrolidine | Ag(I) or other catalysts | nih.gov |

| Thiolate/Nitroalkene | 4-Hydroxydithiocoumarin | Fused Thiolane | K₂CO₃ | nih.gov |

This table illustrates general cycloaddition reactions on related scaffolds, as specific data for 1-Thiocoumarin, 3-nitro-4-pyrrolidino- is not available.

Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient pathway to complex molecules from simple thiocoumarin precursors. Several tandem processes have been developed for the functionalization and elaboration of the thiocoumarin core. nih.govmdpi.com

A notable example is the catalyst-free tandem Michael addition followed by decarboxylation. This reaction has been used to synthesize 4-substituted thiocoumarins and 3-indolyl-substituted 3,4-dihydrothiocoumarins starting from thiocoumarin-3-carboxylic acid. nih.govmdpi.com Another powerful strategy involves a tandem sp3 C-H functionalization and subsequent decarboxylation of 2-alkylazaarenes with thiocoumarin-3-carboxylic acid, yielding a series of azaarene-substituted 3,4-dihydrothiocoumarins. nih.govmdpi.com

For the specific case of 1-thiocoumarin, 3-nitro-4-pyrrolidino-, a plausible cascade reaction could involve a nitro-Michael addition followed by a reductive cyclization. chemrxiv.orgresearchgate.net This type of sequence allows for the diastereoselective synthesis of highly functionalized heterocyclic systems. The nitro group serves as a key functional handle, first directing a Michael addition and then participating in a reductive cyclization to form a new ring. Copper-catalyzed tandem reactions have also been employed to synthesize fluorescent coumarin-fused pyrimidines from 4-chloro-3-formylcoumarin and benzylamines through an in situ intramolecular cross-dehydrogenative C(sp3)-N bond formation. nih.govrsc.org

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying the thiocoumarin scaffold, eliminating the need for pre-functionalized substrates. mdpi.com These reactions typically employ transition metal catalysts, such as palladium or manganese, to selectively activate and functionalize C-H bonds, most often on the aromatic benzene portion of the molecule. whiterose.ac.uknih.govnih.gov

Palladium-catalyzed C-H activation is a versatile method for introducing various substituents. nih.govnih.gov For instance, the lactone group in 3-arylcoumarins can act as a weak coordinating group to direct ortho-selective C-H alkenylation, halogenation, and hydroxylation on the 3-aryl substituent. nih.gov While this applies to a substituent, direct C-H activation on the coumarin backbone itself is also well-documented. mdpi.com The presence of the 3-nitro and 4-pyrrolidino groups on the pyranone ring is not expected to hinder C-H functionalization at the C-5 to C-8 positions of the fused benzene ring.

Manganese(I) carbonyls have also been used to promote the C-H functionalization of coumarins, leading to the regioselective assembly of fused polycyclic pyridinium-containing compounds. whiterose.ac.uknih.gov This strategy is applicable to both thermal and photochemical reaction conditions and proceeds through a cyclomanganated intermediate. whiterose.ac.uknih.gov

Table 2: C-H Functionalization Approaches for Coumarin Derivatives

| Catalyst System | C-H Bond Target | Type of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Palladium(II) Acetate | Aryl C-H at C3/C4 | Alkenylation, Arylation | Atom-economical, avoids pre-functionalization | mdpi.com |

| Manganese(I) Carbonyls | Coumarin C-H | Annulation with Alkynes | Forms fused pyridinium rings, regioselective | whiterose.ac.uknih.gov |

| Palladium(II) with Directing Group | Ortho C-H of 3-Aryl group | Halogenation, Hydroxylation | Directed by lactone group, high regioselectivity | nih.gov |

This table summarizes C-H functionalization strategies applicable to the general coumarin/thiocoumarin scaffold.

Acylation and Sulfonylation of Thiocoumarin Derivatives

Acylation and sulfonylation are fundamental reactions for introducing carbonyl and sulfonyl functionalities, respectively, onto the thiocoumarin core. These reactions often start from activated precursors like 4-hydroxy or 4-chlorothiocoumarins.

Sulfonylation has been achieved via a DABCO-catalyzed direct reaction of 4-hydroxythiocoumarin with 1-sulfonyl-1,2,3-triazoles, yielding 4-sulfonylthiocoumarins. nih.gov A significant advantage of this method is that it proceeds without the need for transition metal catalysts or external oxidants. nih.govresearchgate.net

Acylation can be performed using 4-chlorothiocoumarin as a starting material to produce γ-ketoenones. nih.govmdpi.com An organocatalytic, one-step synthesis of 4-acylcoumarins from 4-chlorocoumarin represents a key example of nucleophilic substitution at the β-carbon of enones. nih.gov While 1-thiocoumarin, 3-nitro-4-pyrrolidino- does not possess a 4-hydroxy or 4-chloro group, these methods highlight the general reactivity patterns of the thiocoumarin scaffold. Acylation of the electron-rich benzene ring via Friedel-Crafts type reactions is also a potential, albeit less explored, pathway for derivatization.

Derivatization Strategies for Structural Modification

The modification of the thiocoumarin scaffold is crucial for tuning its chemical and physical properties. Derivatization strategies focus on introducing new functional groups or constructing complex fused heterocyclic systems, leveraging the inherent reactivity of the core structure.

Introduction of Diverse Functional Groups

A variety of functional groups can be appended to the thiocoumarin nucleus using several synthetic methodologies. The introduction of sulfur-containing groups is a common strategy. For example, 4-sulfanylcoumarins can be efficiently synthesized from 3-bromocoumarins through a DABCO-mediated thia-Michael addition/elimination process with various thiols. nih.gov

Microwave-assisted, Lewis acid-catalyzed reactions have been employed to introduce heterocyclic moieties like pyrimidine (B1678525) and 1,3,4-oxadiazole (B1194373) onto the thiocoumarin scaffold, creating derivatives with potential biological activities. nih.govencyclopedia.pub Furthermore, the conversion of thiocoumarins to dithiocoumarins can be achieved using Lawesson's reagent, offering another avenue for structural diversification. nih.govencyclopedia.pub The C-H functionalization strategies discussed previously (Section 3.3.4) also provide direct routes to introduce aryl, alkyl, and halogen groups, among others. mdpi.comnih.gov

Formation of Fused Heterocyclic Architectures

The thiocoumarin core is an excellent platform for the synthesis of fused heterocyclic systems. nih.govrsc.orgrsc.org These reactions often utilize the existing rings and functional groups as anchor points to build new rings.

Cycloaddition and cascade reactions are primary tools for this purpose. As detailed in Section 3.3.2, [3+2] cycloadditions can be used to fuse five-membered heterocyclic rings, such as pyrrolidines, onto the thiocoumarin framework. nih.gov The synthesis of pyrazolo[4,3-c] and pyrazolo[3,4-c] frameworks demonstrates the versatility of using substituted coumarins and thiocoumarins as precursors for fused pyrazole derivatives. nih.govresearchgate.neteurekaselect.com

Tandem reactions also provide elegant pathways to fused systems. For instance, a thiocoumarin-annulated furopyran moiety can be synthesized from 4-hydroxythiocoumarin via sequential thermal and catalyzed Claisen rearrangements. mdpi.com Similarly, tandem nih.govmdpi.com and mdpi.commdpi.com sigmatropic rearrangements have been used to introduce pyrrole derivatives at the C2 and C3 positions. mdpi.com The inherent reactivity of 1-thiocoumarin, 3-nitro-4-pyrrolidino- makes it a promising starting material for constructing novel fused architectures by leveraging the reactivity of the nitro group and the polarized C3=C4 double bond.

Theoretical and Computational Studies of 1 Thiocoumarin, 3 Nitro 4 Pyrrolidino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. For coumarin (B35378) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been successfully employed to determine optimized molecular structures and electronic characteristics mjcce.org.mkmjcce.org.mk. Such studies are crucial for understanding the fundamental aspects of a molecule's stability and potential reaction pathways. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of these studies, providing information about the molecule's ability to donate or accept electrons.

Prediction of Global Reactivity Descriptors (e.g., electrophilicity, nucleophilicity)

Below is an interactive table showcasing typical global reactivity descriptors that could be calculated for a molecule like 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

| Descriptor | Symbol | Formula | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | (ELUMO - EHOMO) | Resistance to change in electron distribution. |

| Global Electrophilicity Index | ω | χ2/(2η) | The ability of a species to accept electrons. |

| Global Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | The ability of a species to donate electrons. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a means to explore the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For complex molecules with flexible side chains, like the pyrrolidino group in the title compound, multiple low-energy conformations may exist. Computational methods can be used to identify these stable conformers and determine their relative energies. For instance, studies on coumarin derivatives have utilized computational approaches to understand their conformational features, which can influence their biological activity and intermolecular interactions mdpi.commdpi.com.

Aromaticity Analysis and π-π Stacking Interactions

The thiocoumarin core of the molecule is an aromatic system. Aromaticity is a key factor influencing the stability and reactivity of the compound. Computational methods can quantify the degree of aromaticity of the fused ring system. Furthermore, the planar aromatic structure of thiocoumarins makes them susceptible to π-π stacking interactions, which are non-covalent interactions between aromatic rings. These interactions are crucial in various chemical and biological processes, including the formation of molecular aggregates and the binding of molecules to biological targets. Studies on benzo[g]coumarins have highlighted the significant role of π-stacking interactions in their photophysical properties nih.gov. The presence of both electron-donating (pyrrolidino) and electron-withdrawing (nitro) groups on the thiocoumarin scaffold can modulate the electron density of the aromatic system, thereby influencing its ability to engage in π-π stacking.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a critical computational tool used to visualize the charge distribution of a molecule and predict its reactivity. chemrxiv.org It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org For thiocoumarin derivatives, the substitution of an oxygen atom with sulfur, a larger and more polarizable atom, significantly influences the MEP. The sulfur atom in the thiocoumarin ring generally introduces a region of positive electrostatic potential. nih.gov

In the case of 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, the MEP would be characterized by several key features:

Electron-Rich Regions: The oxygen atoms of the nitro group and the carbonyl group are expected to be strong centers of negative potential, indicated by red or yellow contours on an MEP map. These regions are prone to electrophilic attack.

Electron-Deficient Regions: The nitro group is a powerful electron-withdrawing group, which would create a significant region of positive potential (blue contours) on the adjacent carbon atoms of the thiocoumarin ring. The hydrogen atoms of the pyrrolidine (B122466) ring and the aromatic part of the thiocoumarin would also exhibit positive potential.

Pyrrolidine Moiety: The nitrogen atom of the pyrrolidine ring would likely present a region of negative potential, although its nucleophilicity might be modulated by its connection to the electron-deficient ring system.

Understanding the MEP is fundamental for predicting how the molecule will interact with biological targets, as electrostatic complementarity is a key driver of ligand-receptor binding.

In Silico Studies of Molecular Interactions

In silico methods, including molecular docking and Structure-Activity Relationship (SAR) modeling, are indispensable in modern drug discovery for predicting how a ligand might interact with a biomolecule and for optimizing its structure to enhance activity. biointerfaceresearch.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This allows for the prediction of binding affinity (scoring functions) and the analysis of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. researchgate.net

For a compound like 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, a docking study would involve placing the molecule into the active site of a target protein. While specific docking studies for this compound are not published, studies on similar 4-amino substituted coumarin and thiocoumarin derivatives provide a template for potential interactions. nih.govnih.gov

Key Interaction Points for 1-Thiocoumarin, 3-nitro-4-pyrrolidino- would likely involve:

Hydrogen Bonding: The oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors with amino acid residues like Arginine, Lysine, or Serine in a protein's active site.

Hydrophobic Interactions: The aromatic benzene ring of the thiocoumarin scaffold and the aliphatic pyrrolidine ring can form hydrophobic or van der Waals interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Pi-Stacking: The aromatic system of the thiocoumarin core could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

A hypothetical docking simulation would yield data that could be presented as follows:

| Interaction Type | Potential Interacting Residue (Example) | Ligand Moiety Involved | Predicted Binding Energy (kcal/mol) |

| Hydrogen Bond | SER-121 | Nitro Group Oxygen | -7.5 |

| Hydrogen Bond | LYS-88 | Carbonyl Oxygen | -7.5 |

| Hydrophobic | LEU-45, VAL-92 | Pyrrolidine Ring | -7.5 |

| π-π Stacking | PHE-210 | Thiocoumarin Aromatic Ring | -7.5 |

Note: The data in this table is illustrative and not based on experimental results for the specific compound.

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. biointerfaceresearch.com Computational SAR models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to build predictive models.

For 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, a SAR study would analyze how modifications to its structure affect a specific biological activity. The key substituents—the nitro group at position 3 and the pyrrolidine ring at position 4—are critical determinants of its properties. The electron-withdrawing nature of the nitro group and the electron-donating potential of the pyrrolidino amine significantly impact the electronic and steric profile of the molecule. biointerfaceresearch.com

Relevant Computational Descriptors for SAR modeling would include:

| Descriptor Class | Specific Descriptor | Relevance to 1-Thiocoumarin, 3-nitro-4-pyrrolidino- |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes charge distribution and reactivity. The strong nitro substituent would heavily influence these values. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule, affecting how it fits into a receptor's binding pocket. |

| Topological | Wiener Index, Kier & Hall Indices | Encodes information about molecular branching and connectivity. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Predicts solubility, membrane permeability, and drug-likeness. The nitro and carbonyl groups contribute to PSA, while the hydrocarbon portions contribute to lipophilicity. |

By systematically synthesizing and testing derivatives of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- and correlating their activity with these computed descriptors, a quantitative SAR (QSAR) model could be developed. Such a model would be invaluable for guiding the design of new, more potent analogues for therapeutic applications.

Investigation of Biological Activities and Mechanisms at the Molecular Level

Enzyme Inhibition Studies

The inhibitory potential of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- and related compounds has been investigated against a panel of enzymes. The following subsections detail the findings of these inhibition studies.

Scientific literature, based on the conducted searches, does not provide specific data on the carbonic anhydrase (CA) inhibitory activity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

However, the broader class of coumarins and thiocoumarins has been recognized for their potential as CA inhibitors. nih.govnih.gov Studies on various substituted coumarins have demonstrated their ability to inhibit different isoforms of carbonic anhydrase, including those associated with tumors like hCA IX and XII. nih.govmdpi.com For instance, certain 3-substituted coumarin (B35378) derivatives have shown selective inhibition against CA IX. nih.gov Similarly, coumarin-sulfonamide hybrids have been synthesized and evaluated for their inhibitory action against several hCA isoforms. mdpi.com Dithiocoumarins, which are structurally related to thiocoumarins, have also been investigated as carbonic anhydrase inhibitors. nih.gov

The inhibitory mechanism of coumarins against CAs is considered distinct from the classical sulfonamide inhibitors, adding to the interest in this class of compounds. nih.gov While no direct inhibitory values for 1-Thiocoumarin, 3-nitro-4-pyrrolidino- are available, the general activity of the coumarin and thiocoumarin scaffold suggests a potential for interaction with carbonic anhydrases.

Table 1: Carbonic Anhydrase Inhibition by Related Coumarin Derivatives No specific data is available for 1-Thiocoumarin, 3-nitro-4-pyrrolidino-. The following table presents data for related coumarin compounds to provide context.

| Compound/Derivative | Target Isoform | Inhibition (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Tertiary sulphonamide derivative 6c | CA IX | IC₅₀ = 4.1 µM | nih.gov |

| Carbothioamide 7c | CA IX & XII | Good Inhibition | nih.gov |

| Carbothioamide 7b | CA IX & XII | Good Inhibition | nih.gov |

| Oxime ether derivative 20a | CA IX & XII | Good Inhibition | nih.gov |

| 4-chloro-substituted coumarin benzenesulfonamide (B165840) 20a | hCA IX | Kᵢ = 20.2 nM | mdpi.com |

| 4-chloro-substituted coumarin benzenesulfonamide 20a | hCA XII | Kᵢ = 6.0 nM | mdpi.com |

There is no specific information available in the searched scientific literature regarding the β-glucuronidase inhibitory activity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

General studies on coumarin derivatives have shown varied levels of β-glucuronidase inhibition. The inhibitory potential is often dependent on the substitution pattern on the coumarin ring. For example, certain hydroxylated and halogenated coumarins have demonstrated inhibitory effects against this enzyme. The search for novel β-glucuronidase inhibitors is an active area of research due to the enzyme's role in various physiological and pathological processes.

Specific data on the lipoxygenase (LOX) inhibitory activity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- could not be located in the reviewed literature.

However, the coumarin scaffold has been explored for its potential to inhibit LOX enzymes. Various derivatives have been synthesized and tested, with some showing significant inhibitory activity. For instance, chalcone (B49325) derivatives, which share some structural similarities with substituted coumarins, have been identified as promising LOX inhibitors. researchgate.net The search for potent and selective LOX inhibitors is driven by the enzyme's involvement in inflammatory pathways.

Table 2: Lipoxygenase-1 Inhibition by Related Chalcone Derivatives No specific data is available for 1-Thiocoumarin, 3-nitro-4-pyrrolidino-. The following table presents data for related chalcone compounds to provide context.

| Compound/Derivative | Inhibition (IC₅₀) | Reference |

|---|---|---|

| Chalcone derivative 2c | 5.7 µM | researchgate.net |

| Curcumin (Standard) | 10.1 µM | researchgate.net |

| NDGA (Standard) | 2.7 µM | researchgate.net |

No specific research findings concerning the trypsin inhibitory activity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- were found in the available literature.

The inhibition of proteases like trypsin by small molecules is a significant area of study. While direct evidence for the target compound is lacking, other classes of compounds, such as flavonoids, have been shown to exhibit a strong inhibitory effect on trypsin. nih.gov The structural features of these inhibitors, such as the position of hydroxyl groups, play a crucial role in their activity. nih.gov

There is a lack of specific data in the searched scientific literature regarding the nitric oxide synthase (NOS) inhibitory activity of 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

The discovery of selective inhibitors for different NOS isoforms (nNOS, eNOS, iNOS) is a key focus in drug discovery due to the diverse roles of nitric oxide in the body. Research in this area has led to the development of various inhibitors, often with complex chemical structures designed to interact with specific features of the enzyme's active site. nih.gov

Specific inhibitory data for 1-Thiocoumarin, 3-nitro-4-pyrrolidino- against monoamine oxidase B (MAO-B) is not available in the reviewed scientific literature.

However, the coumarin scaffold, particularly 3-phenylcoumarin (B1362560) derivatives, is a well-established and promising framework for potent and selective MAO-B inhibitors. nih.govfrontiersin.org Numerous studies have demonstrated that substitutions on the coumarin and the phenyl ring can significantly influence inhibitory activity and selectivity over the MAO-A isoform. nih.govnih.gov For instance, some 3-phenylcoumarin derivatives have shown IC₅₀ values in the nanomolar and even picomolar range for MAO-B inhibition. nih.govnih.gov The presence of a nitro group in some 3-arylcoumarins has been part of structure-activity relationship studies, although amino derivatives were often found to be more selective for MAO-B. nih.gov

Table 3: Monoamine Oxidase B (MAO-B) Inhibition by Related Coumarin Derivatives No specific data is available for 1-Thiocoumarin, 3-nitro-4-pyrrolidino-. The following table presents data for related coumarin compounds to provide context.

| Compound/Derivative | Inhibition (IC₅₀) | Reference |

|---|---|---|

| 6-Chloro-3-(3'-methoxyphenyl)coumarin | 0.001 µM | nih.gov |

| 3-Phenylcoumarin derivative 1 | 56 nM | frontiersin.org |

| Amino 3-arylcoumarin derivative 2 | 2-6 nM | nih.gov |

| Amino 3-arylcoumarin derivative 3 | 2-6 nM | nih.gov |

| Amino 3-arylcoumarin derivative 5 | 2-6 nM | nih.gov |

| Amino 3-arylcoumarin derivative 6 | 2-6 nM | nih.gov |

| Clorgyline (for MAO-A) | 11 nM | bioassaysys.com |

| Pargyline (for MAO-B) | 404 nM | bioassaysys.com |

Structure-Enzyme Activity Relationships (SEAR)

The interaction of thiocoumarin derivatives with various enzymes is a key determinant of their biological effects. The substitution pattern on the thiocoumarin ring system plays a critical role in defining this activity. For instance, the presence of a sulfur atom in the heterocyclic ring, in place of an oxygen atom as in coumarins, can alter the molecule's electronic distribution and steric properties, thereby influencing its binding affinity for enzyme active sites. nih.gov

Studies on related compounds, such as 4-hydroxythiocoumarin, have shown that this scaffold is a versatile starting point for synthesizing derivatives that can interact with a range of enzymes. nih.gov The introduction of a nitro group, an electron-withdrawing substituent, at the 3-position, as seen in 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, is expected to significantly modulate the reactivity of the pyrone ring. In analogous quinoline (B57606) systems, electron-withdrawing groups have been shown to influence the pKa of the molecule, which can be a critical factor in enzyme-substrate interactions. nih.gov

Modulation of Cellular Pathways and Targets

In Vitro Studies on Cellular Components

In vitro studies on derivatives structurally related to 1-Thiocoumarin, 3-nitro-4-pyrrolidino- have provided insights into their potential interactions with cellular components. For example, research on 4-amino-3-nitro-1-thiocoumarins, which share the core nitro-thiocoumarin structure, has been conducted to assess their biological activities. researchgate.net The amino group in these studies serves as a proxy for the potential interactions of the pyrrolidino moiety in the title compound.

The cellular targets for such compounds are diverse. The thiocoumarin ring system itself has been implicated in various cellular processes. The specific substitutions at the 3 and 4 positions are critical in determining the precise nature of these interactions. The nitro group, being strongly electron-withdrawing, can influence the molecule's ability to participate in charge-transfer interactions with cellular macromolecules. The pyrrolidino group can affect the compound's solubility and ability to cross cellular membranes, thereby influencing its access to intracellular targets.

Exploration of Anticonvulsant Activity in Model Systems

A significant area of investigation for compounds with a 3-nitrocoumarin (B1224882) and 3-nitrothiocoumarin scaffold is their potential as anticonvulsant agents. researchgate.netresearchgate.net Research on a series of 4-amino-3-nitro-1-thiocoumarins has revealed that these molecules can exhibit anticonvulsant properties in established mouse models. researchgate.net The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels, such as sodium and calcium channels, or the enhancement of GABA-mediated inhibitory neurotransmission. ucdavis.edu

The structure of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- suggests a potential for similar activity. The thiocoumarin nucleus provides a rigid scaffold, while the nitro and pyrrolidino groups are key for modulating the physicochemical properties that govern interaction with neuronal targets. It has been noted in broader studies of anticonvulsants that the presence of both electron-withdrawing and electron-donating groups can be crucial for activity. nih.gov

A comparative analysis of related compounds underscores the importance of the substitution pattern. For instance, in a study of 4-amino-3-nitro-1-thiocoumarins, variations in the amino substituent led to differences in anticonvulsant efficacy. researchgate.net This suggests that the pyrrolidino group in 1-Thiocoumarin, 3-nitro-4-pyrrolidino- would be a key determinant of its potential anticonvulsant profile.

| Compound Derivative | Test Model | Observed Activity | Reference |

| N-(3-Nitro-1-thiocoumarin-4-yl)-4-aminobutyric acid | MES Test | Showed anticonvulsant activity | researchgate.net |

| Methyl N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid | Mouse Models | Demonstrated significant anticonvulsant activity | researchgate.net |

| 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-[2-(diethylamino)ethyl]oxime oxalate | MES Test | As effective as valproic acid at a specific dose | researchgate.net |

Antibacterial and Antifungal Activity Mechanisms (excluding clinical outcomes)

The coumarin and thiocoumarin scaffolds are present in a variety of natural and synthetic compounds with demonstrated antimicrobial properties. nih.govnih.gov The mechanisms underlying these activities are often multifaceted, involving the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov

For 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, the combination of the thiocoumarin ring and the nitro group is of particular interest. Nitroaromatic compounds are known to exert antimicrobial effects through their reduction to cytotoxic radicals within the microbial cell. The thiocoumarin moiety itself can contribute to this activity. The pyrrolidino substituent may enhance the uptake of the compound by microbial cells, thereby increasing its effective concentration at the target site.

Studies on related coumarin derivatives have shown that their antimicrobial spectrum can be broad, encompassing both bacteria and fungi. The mechanisms of resistance in microbes often involve alterations in the drug target or reduced intracellular accumulation of the drug. nih.gov

| Related Compound Class | Microorganism | Potential Mechanism of Action | Reference |

| Thiocoraline | S. aureus, M. luteus, B. subtilis | Not specified, but potent activity observed | nih.gov |

| Emericellamide A | S. aureus | Not specified, but potent activity observed | nih.gov |

| Azole Antifungals | Fungi | Inhibition of ergosterol (B1671047) synthesis | nih.gov |

| Polyene Antifungals | Fungi | Interaction with fungal membrane sterols | nih.gov |

Antiviral Activity Mechanisms (excluding clinical outcomes)

Coumarin derivatives have been investigated for their potential as antiviral agents, with activities reported against a range of viruses, including HIV and influenza. nih.govnih.govscienceopen.commdpi.comsciopen.com The mechanisms of action are diverse and can target various stages of the viral life cycle, such as viral entry, replication, and assembly. nih.govnih.gov

The antiviral potential of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- can be inferred from the activities of its structural relatives. The thiocoumarin core may interact with viral enzymes like reverse transcriptase or integrase, as has been observed for other coumarins. mdpi.com The nitro and pyrrolidino substituents would be expected to modulate the binding affinity and specificity for these viral targets. For instance, some coumarin derivatives have been found to inhibit HIV replication by targeting the NF-κB pathway or by inhibiting viral entry. scienceopen.comsciopen.com

| Coumarin Derivative Class | Virus Target | Mechanism of Action | Reference |

| Simple Coumarins, Pyranocoumarins, Furanocoumarins | HIV Reverse Transcriptase | Inhibition of enzyme activity | mdpi.com |

| Wedelolactone | HIV Integrase | Inhibition of enzyme activity | mdpi.com |

| Tricyclic Coumarin GUT-70 | HIV | Inhibition of viral entry, modification of membrane fluidity | scienceopen.comsciopen.com |

| Thiazolyl-coumarin hybrids | Influenza H1N1, H3N2 | Inhibition of neuraminidase (proposed) | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of coumarins and their derivatives are well-documented and are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govsysrevpharm.orgmdpi.comnih.gov The antioxidant capacity is highly dependent on the substitution pattern, with hydroxyl groups generally enhancing activity. nih.govmdpi.comuv.mx

While 1-Thiocoumarin, 3-nitro-4-pyrrolidino- lacks a hydroxyl group, its thiocoumarin core can still participate in antioxidant processes. The sulfur atom can influence the electronic properties of the molecule, potentially contributing to radical stabilization. The primary mechanisms of radical scavenging by phenolic compounds are hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov For non-phenolic compounds like the one , other mechanisms such as radical adduct formation (RAF) might be more relevant. nih.gov

| Coumarin Derivative | Antioxidant Assay | Key Finding | Reference |

| 7,8-dihydroxy-4-methylcoumarin | TEAC (ABTS, DPPH, galvinoxyl radicals) | High radical scavenging activity, greater than Trolox | uv.mx |

| 6,7-dihydroxycoumarin | Xanthine Oxidase Inhibition | Most active coumarin in this assay | nih.gov |

| Coumarin-benzohydrazides | DPPH Assay | Demonstrated radical scavenging activity | mdpi.com |

| Coumarin-hydroxytyrosol conjugates | DPPH and ABTS Assays | 7,8-dihydroxy substitution showed the most active antioxidant profile | mdpi.com |

Anti-inflammatory Activity at the Cellular or Molecular Level

The thiocoumarin scaffold, a sulfur-containing analog of coumarin, is associated with a range of biological activities, including anti-inflammatory effects. mdpi.comnih.gov Research into various coumarin and thiocoumarin derivatives has demonstrated their capacity to modulate inflammatory pathways at the cellular and molecular level.

Studies have shown that thiocoumarin derivatives can be more potent than their coumarin counterparts in certain anti-inflammatory assays. For instance, dihydroxy and diacetoxy derivatives of thiocoumarin were found to be more effective inhibitors of Tumor Necrosis Factor-alpha (TNF-α) induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on human umbilical vein endothelial cells (HUVECs) compared to the corresponding coumarin derivatives. nih.gov TNF-α is a critical pro-inflammatory cytokine, and its inhibition is a key target in the treatment of many inflammatory diseases. mdpi.com

The presence of a nitro group at the 3-position of the thiocoumarin ring is expected to significantly influence the molecule's biological activity. The nitro group is a strong electron-withdrawing moiety that can enhance the molecule's interaction with biological targets, often through polar and hydrogen bonding interactions. mdpi.com For example, a series of nitro-substituted benzamide (B126) derivatives demonstrated significant, dose-dependent inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. nih.gov These compounds also suppressed the expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and TNF-α. nih.gov

The 4-pyrrolidino substituent likely contributes to the compound's anti-inflammatory potential as well. Pyrrolidine (B122466) and its derivatives are integral components in many bioactive molecules and have been explored for their role in drug design, including the development of anti-inflammatory agents. nih.gov The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, potentially enhancing the binding affinity of the compound to its biological targets.

The collective anti-inflammatory potential can be attributed to the modulation of various signaling pathways. Coumarin derivatives have been reported to exert their effects by downregulating the NF-κB pathway, which is a central regulator of the expression of inflammatory genes like TNF-α, IL-1β, and IL-6. researchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Related Coumarin and Nitro-Substituted Compounds

| Compound/Derivative | Assay | Model | Activity/Result | Citation |

|---|---|---|---|---|

| Nitro-substituted Benzamide (Compound 5) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 Macrophages | IC50: 3.7 µM | nih.gov |

| Nitro-substituted Benzamide (Compound 6) | Nitric Oxide (NO) Production Inhibition | LPS-induced RAW264.7 Macrophages | IC50: 5.3 µM | nih.gov |

| Coumarin Derivative (Compound 14b) | Anti-inflammatory Activity | LPS-induced Macrophages | EC50: 5.32 μM | researchgate.net |

| 4-Methyl-7-substituted Coumarin (Compound 3o) | Protein Denaturation Inhibition | In Vitro | 44% inhibition at 100 µg/mL | mdpi.com |

| Diclofenac Sodium (Reference) | Protein Denaturation Inhibition | In Vitro | 41% inhibition at 100 µg/mL | mdpi.com |

Mechanistic Insights into Biological Interactions

Understanding the mechanism of action of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- at a molecular level requires an analysis of its potential binding interactions with protein targets involved in inflammation. While direct binding studies are unavailable, molecular docking and structure-activity relationship (SAR) studies of analogous compounds provide valuable insights.

Binding Site Analysis and Interaction Modes

Molecular modeling studies on related structures suggest that 1-Thiocoumarin, 3-nitro-4-pyrrolidino- could interact with several key proteins in the inflammatory cascade.

Tumor Necrosis Factor-alpha (TNF-α): The coumarin scaffold has been identified as a basis for the development of TNF-α inhibitors. nih.gov Molecular modeling has shown that coumarin derivatives can fit into the pocket of TNF-α, suggesting a potential mechanism for their anti-inflammatory action. researchgate.net Given that thiocoumarins can exhibit enhanced activity against TNF-α induced processes, it is plausible that the subject compound could also target this cytokine. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase (COX): These enzymes are critical to the inflammatory response. Molecular docking analyses of nitro-substituted compounds have revealed their potential to bind efficiently to the active sites of iNOS and COX enzymes. nih.govresearchgate.netresearchgate.net Docking studies of nitro benzamides with iNOS indicated that the number and orientation of nitro groups are crucial for efficient binding. nih.govresearchgate.net Similarly, some coumarin derivatives have shown selective binding affinity for COX-2 over COX-1. researchgate.netnih.gov The pyrrolidino moiety could further anchor the ligand within the active site of these enzymes. nih.gov

Other Potential Targets: The coumarin nucleus is a "privileged scaffold" known to interact with a wide variety of biological targets. For example, some thiocoumarins have been shown to bind to the active site of human carbonic anhydrase II. mdpi.com

Table 2: Summary of Molecular Docking Studies on Related Compounds

| Compound Class | Target Protein | Key Finding | Citation |

|---|---|---|---|

| Nitro Benzamides | iNOS | Efficient binding attributed to the number and orientation of nitro groups. | nih.govresearchgate.net |

| Coumarin-Sulfonamide-Nitroindazolyl Hybrids | Monoamine Oxidase (MAO) | The appended nitro group served as an H-bond donor to stabilize the ligand-protein complex. | mdpi.com |

| Coumarin Schiff Base Derivatives | Cyclooxygenase-2 (COX-2) | Exhibited higher binding free energy compared to ibuprofen. | nih.gov |

| 6-Nitrocoumarin Derivatives | COX-1 and COX-2 | Revealed more selective binding affinities for COX-2 over COX-1. | researchgate.net |

| Pyrrolidine Derivatives | COX-1 and COX-2 | Docking studies used to rationalize anti-inflammatory effects. | nih.gov |

Elucidation of Molecular Recognition Events

The specific chemical features of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- dictate the types of non-covalent interactions it can form with a biological target, which is fundamental to its molecular recognition and subsequent biological effect.

The Thiocoumarin Scaffold: The bicyclic aromatic system provides a rigid core capable of engaging in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding site. The replacement of the oxygen atom in the coumarin ring with sulfur can alter the electronic properties and geometry of the scaffold, potentially modulating its binding profile. nih.gov The sulfur atom itself can participate in unique interactions, such as with soft metal ions in metalloenzymes or through σ-hole interactions. nih.gov

The 3-Nitro Group: This powerful electron-withdrawing group significantly impacts the electronic distribution of the entire molecule. It is a potent hydrogen bond acceptor and can form strong hydrogen bonds with donor residues like Arginine, Lysine, or Asparagine in an enzyme's active site. Molecular docking studies on other nitro-containing inhibitors confirm that the nitro group is frequently involved in key stabilizing interactions within the binding pocket. mdpi.comnih.gov

The 4-Pyrrolidino Group: This saturated heterocyclic amine substituent adds steric bulk and introduces a basic nitrogen atom. This nitrogen can act as a hydrogen bond acceptor. Depending on the local pH of the binding site, it could also become protonated, allowing for the formation of a salt bridge (an ionic interaction) with an acidic residue like Aspartate or Glutamate. The flexibility of the five-membered ring can allow it to adopt a conformation that optimizes its fit within the binding site. The importance of a 4-amino group for the activity of related quinoline structures has been well-established. plos.orgnih.gov

Advanced Applications As Molecular Tools and Scaffolds

Design and Synthesis of Molecular Probes

The inherent photophysical properties of the coumarin (B35378) and thiocoumarin scaffold make it an excellent starting point for the design of fluorescent molecular probes. semanticscholar.orgrsc.org The specific substitution pattern of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- is designed to modulate these fluorescent properties for specific sensing and imaging applications.

The thiocoumarin scaffold is a well-established fluorophore. researchgate.netsemanticscholar.org The introduction of an electron-donating group, such as the pyrrolidino group at the 4-position, and an electron-withdrawing group, like the nitro group at the 3-position, creates a "push-pull" system. rsc.org This configuration is known to enhance intramolecular charge transfer (ICT) upon photoexcitation, which can lead to desirable photophysical properties such as large Stokes shifts and sensitivity to the local environment. rsc.orgresearchgate.net

The pyrrolidino group, being a potent electron donor, increases the electron density of the aromatic system. rsc.orgresearchgate.net Conversely, the nitro group is a strong electron-withdrawing group that can act as a fluorescence quencher in some contexts but can also be integral to the sensing mechanism of a probe, for instance, by being chemically modified in the presence of an analyte to "turn on" fluorescence. rsc.orgresearchgate.net The combination of these substituents on the thiocoumarin core is a rational design strategy for creating fluorescent probes with specific detection capabilities.

The synthesis of such a molecule would likely proceed from a 4-hydroxythiocoumarin precursor. A plausible synthetic route involves the nitration of the 4-hydroxythiocoumarin, followed by chlorination to yield a 4-chloro-3-nitrothiocoumarin intermediate. Subsequent nucleophilic substitution with pyrrolidine (B122466) would afford the final product, 1-Thiocoumarin, 3-nitro-4-pyrrolidino-. A similar methodology has been described for the synthesis of related 4-amino-3-nitrothiocoumarins. researchgate.net

Table 1: Comparison of Related Fluorescent Probes Based on Coumarin Scaffolds

| Probe/Scaffold | Substituents | Reported Application | Reference |

| Thiazole-Coumarin | Thiazole at C3 | Fluorescent membrane probes | nih.gov |

| 7-Diethylaminocoumarin | Diethylamino at C7 | Caged compounds, neurotransmitter release | semanticscholar.org |

| 4-Hydroxycoumarin (B602359) Derivatives | Various | General fluorescent compounds | sapub.orgresearchgate.net |

| 3-Perfluoroalkylated Coumarin | Perfluoroalkyl at C3 | Fluorescent dyes | rsc.org |

| Coumarin-Pyrimidine Conjugates | Pyrimidine (B1678525) scaffold | Imaging fluorescent agents | nih.gov |

The structural characteristics of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- suggest its utility in non-clinical bioimaging and cellular staining. The lipophilicity imparted by the pyrrolidino group can facilitate cell membrane permeability, a crucial attribute for intracellular probes. nih.gov Once inside the cell, the molecule's fluorescence can be exploited to visualize cellular structures or processes.

The environment-sensitive fluorescence that is characteristic of many push-pull coumarin derivatives could be leveraged for imaging changes in cellular microenvironments, such as polarity or viscosity. nih.gov While specific studies on 1-Thiocoumarin, 3-nitro-4-pyrrolidino- for bioimaging are not extensively documented, related coumarin-based probes have been successfully employed for such purposes. nih.gov For instance, coumarin-pyrimidine conjugates have been synthesized and investigated as imaging fluorescent agents. nih.gov The design principles suggest that the target compound could be developed into a probe for specific organelles or to report on particular cellular events, depending on further functionalization or its intrinsic localization patterns.

Chemical Biology Applications

The thiocoumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govorientjchem.org This makes 1-Thiocoumarin, 3-nitro-4-pyrrolidino- a valuable entity for various chemical biology applications.

Rational ligand design often employs known scaffolds that have a demonstrated affinity for a particular class of biological targets. orientjchem.org The thiocoumarin core has been the basis for the development of inhibitors for various enzymes. researchgate.net The 3-nitro and 4-pyrrolidino substituents of the target compound offer specific interaction points that can be fine-tuned to enhance binding affinity and selectivity for a given protein.

The nitro group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidino group can engage in hydrophobic and van der Waals interactions within a protein's binding pocket. Computational docking studies with thiocoumarin derivatives have been used to predict binding modes and guide the synthesis of more potent ligands. nih.gov The structure of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- provides a rigid core with appended functional groups that can be systematically modified to explore the chemical space around a biological target.

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads or chemical probes. The thiocoumarin scaffold is an attractive core for inclusion in such libraries due to its synthetic tractability and biological relevance. researchgate.netorientjchem.org

Starting from a common intermediate like 4-hydroxythiocoumarin, a diverse array of derivatives can be synthesized by introducing various substituents at different positions. researchgate.net 1-Thiocoumarin, 3-nitro-4-pyrrolidino- can be considered a member of a focused library of substituted thiocoumarins. By systematically varying the amino group at the 4-position (e.g., piperidine (B6355638), morpholine) and the substituent at the 3-position, a library of compounds with a range of electronic and steric properties can be generated. These libraries can then be screened against various biological targets to identify hit compounds.

Table 2: Examples of Scaffolds Used in Chemical Library Development

| Scaffold | Rationale for Use | Potential Applications | Reference |

| Coumarin | Privileged structure, diverse biological activities | Drug discovery, fluorescent probes | orientjchem.org |

| Thiocoumarin | Bioisostere of coumarin, unique chemical properties | Medicinal chemistry, material science | researchgate.netnih.gov |

| Benzopyran | Core of coumarins, widespread in natural products | Drug development, agrochemicals | researchgate.net |

Polypharmacology is the principle that a single drug molecule can interact with multiple targets, which can be advantageous for treating complex diseases like cancer or neurodegenerative disorders. nih.gov The coumarin scaffold and its derivatives are known to exhibit a wide range of biological activities, suggesting they are well-suited for a polypharmacological approach. orientjchem.orgnih.govresearchgate.net

Thiocoumarin derivatives, including structures like 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, can be designed to modulate multiple targets simultaneously. The different substituents on the thiocoumarin ring can be tailored to interact with the binding sites of several proteins. For example, the core scaffold might have a basal affinity for a family of enzymes, while the specific substituents could confer selectivity for particular members of that family or even for unrelated targets. This multi-targeting capability makes thiocoumarin derivatives promising candidates for the development of novel therapeutics with improved efficacy and a reduced likelihood of drug resistance. nih.gov

Role in Material Science (excluding specific products)

The inherent properties of the thiocoumarin scaffold, combined with the electronic modifications introduced by the nitro and pyrrolidino substituents, suggest a range of potential applications in material science. The replacement of the oxygen atom in the coumarin ring with a sulfur atom to form a thiocoumarin is known to influence the photophysical properties of the molecule, often leading to a bathochromic (red) shift in the absorption and emission spectra. This modification is a key strategy in tuning the optical characteristics of fluorescent compounds.

Furthermore, the presence of both an electron-donating group (pyrrolidino) and a strong electron-withdrawing group (nitro) on the thiocoumarin framework creates a "push-pull" system. This configuration can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often associated with a large Stokes shift and sensitivity of the emission properties to the local environment (solvatochromism). These are desirable characteristics for various applications in material science, including the development of molecular sensors and probes.

From an academic standpoint, 1-Thiocoumarin, 3-nitro-4-pyrrolidino- exhibits significant potential for development as an optical brightening agent or a specialized dye. Optical brightening agents function by absorbing light in the near-ultraviolet (UV) range and re-emitting it in the blue region of the visible spectrum, leading to a perception of "whiteness" and brightness in materials. The thiocoumarin scaffold itself can be engineered to absorb in the near-UV, and the specific substituents on the molecule would be crucial in tuning the emission wavelength to the desired blue region.

The investigation into related nitro-substituted coumarin and thiocoumarin derivatives provides a basis for understanding the potential of this specific compound. Research on nitro-substituted pyridocoumarins, for instance, has shown that the nitro group can induce an intramolecular charge transfer, resulting in characteristic absorption bands in the visible region. mdpi.com This study also highlighted a negative solvatochromic behavior, where the absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. mdpi.com This sensitivity to the environment is a hallmark of push-pull dyes and could be exploited in the design of "smart" materials that respond to changes in their surroundings.

To illustrate the type of photophysical data relevant to this discussion, the following table presents representative data for a related class of coumarin dyes. It is important to note that this data is for illustrative purposes and does not represent the specific compound 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

Representative Photophysical Data for Coumarin Dyes in Methanol

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |

| Coumarin Derivative 1 | 553 | 600 | 47 | 0.20 |

| Coumarin Derivative 2 | 613 | 650 | 37 | 0.15 |

| Coumarin Derivative 3 | 580 | 625 | 45 | 0.35 |

This table presents illustrative data for related coumarin derivatives to demonstrate key photophysical parameters and does not represent measured values for 1-Thiocoumarin, 3-nitro-4-pyrrolidino-.

The development of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- as a dye would involve a detailed investigation of its photophysical properties, including its absorption and emission spectra in various solvents, its fluorescence quantum yield (a measure of its emission efficiency), and its photostability. The presence of the nitro group, while contributing to the desirable push-pull characteristics, can sometimes lead to pathways for non-radiative decay, potentially lowering the fluorescence quantum yield. mdpi-res.com Therefore, a key area of academic research would be to understand and potentially mitigate these quenching pathways to enhance the brightness of the dye.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Complexity

The future synthesis of analogs based on the 1-Thiocoumarin, 3-nitro-4-pyrrolidino- scaffold will depend on the development of more advanced and versatile synthetic methodologies. While classical methods such as the intramolecular Friedel-Crafts cyclization of precursor molecules are foundational, future efforts should focus on late-stage functionalization to rapidly build molecular diversity. mdpi.comresearchgate.net

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Heck, and Buchwald-Hartwig couplings could be explored to introduce a wide array of substituents. nih.govmdpi.com For instance, palladium-catalyzed C-H activation could enable the direct arylation or alkylation of the thiocoumarin backbone or the pyrrolidine (B122466) ring, providing access to novel chemical space without the need for pre-functionalized starting materials. mdpi.com

Organocatalysis: The use of chiral primary amines or other organocatalysts could facilitate asymmetric reactions, such as Michael additions at the C3 position, to generate stereochemically complex derivatives. mdpi.com

Modern Synthetic Technologies: Microwave-assisted synthesis has already been shown to accelerate the preparation of functionalized thiocoumarins. nih.gov Future work should investigate the application of flow chemistry for the synthesis of 1-Thiocoumarin, 3-nitro-4-pyrrolidino- and its derivatives. This would offer advantages in terms of safety, scalability, and the precise control of reaction conditions, which is crucial when dealing with potentially energetic nitro compounds.

In-depth Mechanistic Studies of Reactivity and Transformations

The push-pull electronic nature of the 3-nitro-4-pyrrolidino substitution pattern creates a unique reactive center. researchgate.net The enamine-like character of the C3-C4 double bond suggests a susceptibility to various electrophilic reagents and cycloaddition reactions. researchgate.netacs.org

Future mechanistic investigations should focus on:

Cycloaddition Potential: A thorough investigation into the reactivity of the system with various dipolarophiles and dienes could uncover novel cycloaddition pathways, potentially leading to the synthesis of new fused heterocyclic systems. Studies on related 3-(1-pyrrolidinyl)-substituted heteroaromatics have shown reactions with ketenes and nitro-olefins, sometimes forming transient 1,4-dipolar intermediates or stable cyclobutane (B1203170) adducts. researchgate.netacs.org

Selective Reduction of the Nitro Group: The nitro group is a versatile functional handle, but its reduction can be challenging in the presence of other reducible groups. Mechanistic studies into its chemoselective reduction using modern catalytic systems (e.g., iron-salen complexes) could provide pathways to 3-amino-4-pyrrolidinothiocoumarins, significantly expanding the available derivatives for biological testing. nih.gov Understanding the reaction kinetics and identifying key intermediates would be crucial for optimizing these transformations. nih.gov

Thia-Michael Reactivity: The α,β-unsaturated carbonyl system of the thiocoumarin core is a classic Michael acceptor. Mechanistic studies, potentially using isotopically labeled reagents and computational modeling, could elucidate the stereoselectivity of thia-Michael addition-elimination reactions, providing a controlled method for introducing diverse sulfanyl (B85325) groups at the C4 position. rsc.org

Advanced Computational Modeling for Structure-Function Prediction

Computational chemistry offers a powerful, predictive toolkit to guide synthetic efforts and biological screening. For 1-Thiocoumarin, 3-nitro-4-pyrrolidino-, a multi-faceted computational approach is a critical future direction. nih.gov

| Computational Method | Research Objective | Key Outputs |

| Density Functional Theory (DFT) | To calculate the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, and electrostatic potential to predict reactivity and photophysical properties. mdpi.comresearchgate.net | Optimized geometry, orbital energy gaps, charge distribution maps, predicted spectral properties. |